molecular formula C17H22N2O3 B7178394 1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide

1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide

Cat. No.: B7178394
M. Wt: 302.37 g/mol
InChI Key: XUJYPDRVKAXUAN-UHFFFAOYSA-N
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Description

1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isochroman ring, an acetyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the initial formation of the isochroman ring through the hydrogenation of benzothiophene in the presence of iron cyanide under high temperature and pressure conditions . This intermediate is then reacted with acetyl chloride to introduce the acetyl group. The final step involves the coupling of the acetylated intermediate with N-methylpyrrolidine-2-carboxamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow a similar multi-step synthetic route, with optimizations for scale-up. This could include the use of continuous flow reactors for hydrogenation and acetylation steps to improve efficiency and yield. Additionally, the use of automated systems for reaction monitoring and control would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The isochroman ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various acyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving isochroman derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The isochroman ring could be involved in binding interactions, while the acetyl and pyrrolidine groups may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Isochroman derivatives: Compounds with similar isochroman structures but different functional groups.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various substituents.

Uniqueness

1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide is unique due to its combination of an isochroman ring, an acetyl group, and a pyrrolidine ring

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-18-17(21)14-7-4-9-19(14)16(20)11-15-13-6-3-2-5-12(13)8-10-22-15/h2-3,5-6,14-15H,4,7-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJYPDRVKAXUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1C(=O)CC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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